

# Structure and molecular weight of N-(4-Fluorophenyl)anthranilic acid

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## Compound of Interest

Compound Name: *N*-(4-Fluorophenyl)anthranilic acid

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## N-(4-Fluorophenyl)anthranilic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-(4-Fluorophenyl)anthranilic acid** is a synthetic organic compound belonging to the class of fenamic acid derivatives. This document provides an in-depth overview of its chemical structure, molecular weight, and key physicochemical properties. It further details a likely synthetic protocol based on established chemical reactions and explores its potential biological activities and associated signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug discovery.

### Chemical Structure and Properties

**N-(4-Fluorophenyl)anthranilic acid** is characterized by an anthranilic acid moiety N-substituted with a 4-fluorophenyl group. The fluorine substitution on the phenyl ring is a key structural feature that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological activity.

Table 1: Physicochemical Properties of **N-(4-Fluorophenyl)anthranilic Acid**

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>10</sub> FNO <sub>2</sub>	[1]
Molecular Weight	231.23 g/mol	[1]
Appearance	Off-white powder	[2]
Melting Point	198-200 °C	[1]
CAS Number	54-60-4	[1]

## Synthesis Protocol

The synthesis of **N-(4-Fluorophenyl)anthranilic acid** can be achieved via the Ullmann condensation, a well-established method for the formation of carbon-nitrogen bonds. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

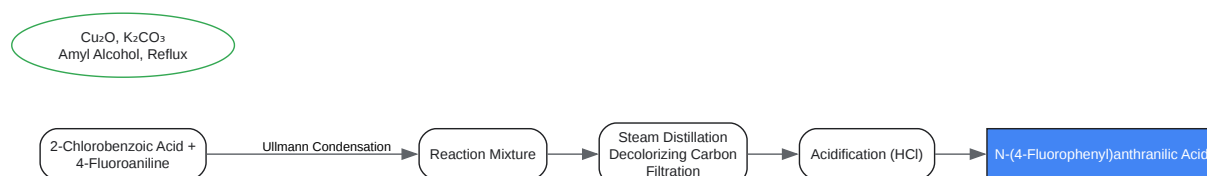
## Experimental Protocol: Ullmann Condensation

Materials:

- 2-Chlorobenzoic acid
- 4-Fluoroaniline
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Copper(I) oxide (Cu<sub>2</sub>O)
- Amyl alcohol
- Concentrated hydrochloric acid (HCl)
- Decolorizing carbon

Procedure:

- A mixture of 2-chlorobenzoic acid, 4-fluoroaniline, anhydrous potassium carbonate, and a catalytic amount of copper(I) oxide in amyl alcohol is refluxed.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the excess solvent is removed by steam distillation.
- The hot residue is treated with decolorizing carbon and filtered.
- The filtrate is then acidified with concentrated hydrochloric acid to precipitate the crude **N-(4-Fluorophenyl)anthranilic acid**.
- The precipitate is filtered, washed with cold water, and dried.
- Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.



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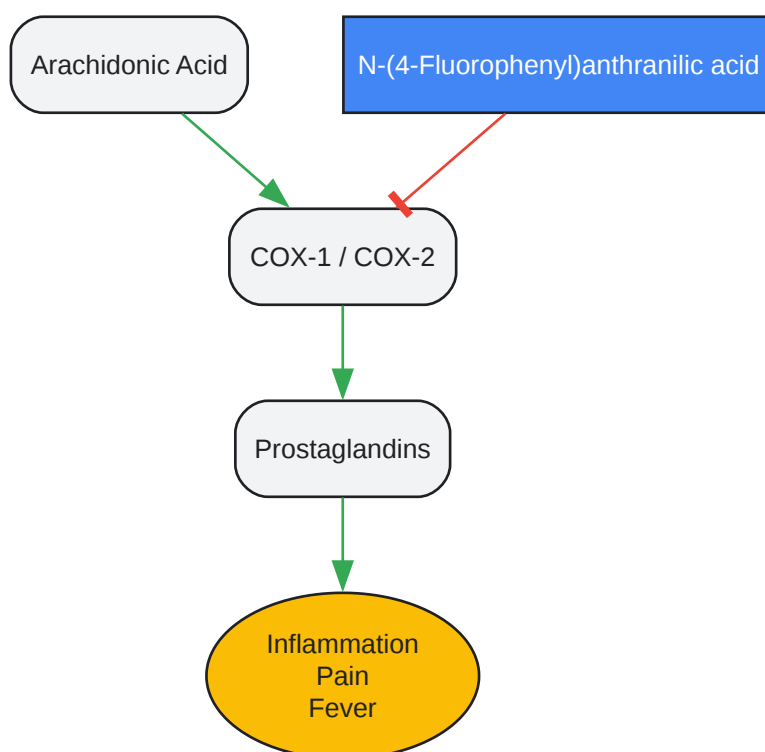
**Fig. 1:** Synthetic workflow for **N-(4-Fluorophenyl)anthranilic acid**.

## Potential Biological Activities and Signaling Pathways

Derivatives of anthranilic acid are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanisms underlying these effects often involve interactions with specific cellular signaling pathways.

## Inhibition of the Cyclooxygenase (COX) Pathway

Many N-phenylanthranilic acid derivatives, known as fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] It is plausible that **N-(4-Fluorophenyl)anthranilic acid** also acts as a COX inhibitor.

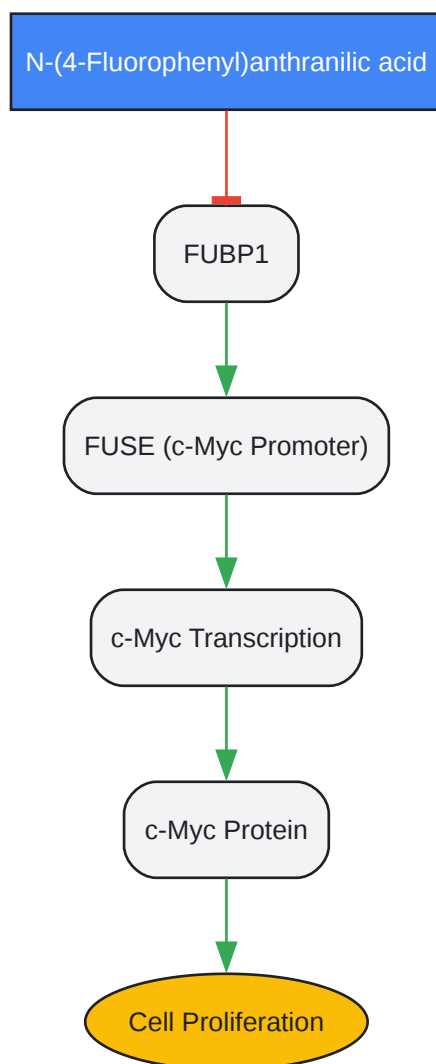


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**Fig. 2:** Potential inhibition of the COX pathway.

## Modulation of Far Upstream Element (FUSE) Binding Protein 1 (FUBP1)

Recent studies have identified anthranilic acid derivatives as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).[3] FUBP1 is a regulator of the transcription of the c-Myc proto-oncogene, which is a key driver of cell proliferation and is often dysregulated in cancer.[3] Inhibition of FUBP1 can lead to the downregulation of c-Myc, suggesting a potential anticancer mechanism.



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**Fig. 3:** Postulated FUBP1 inhibitory pathway.

## Antagonism of G Protein-Coupled Receptor 17 (GPR17)

Anthranilic acid derivatives have also been explored as antagonists of the G protein-coupled receptor 17 (GPR17).[4] GPR17 is implicated in various physiological processes, and its modulation is being investigated for therapeutic potential in several diseases.

## Conclusion

**N-(4-Fluorophenyl)anthranilic acid** is a molecule of significant interest for medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of related compounds suggest its potential as a lead structure for the development of

novel therapeutics. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its pharmacological profile.

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